molecular formula C16H10BrF6NO2 B4932845 N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide

Cat. No.: B4932845
M. Wt: 442.15 g/mol
InChI Key: ZTIIGPGJQSTUJZ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a bromine atom, and a methoxy group attached to a benzamide structure

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIIGPGJQSTUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide typically involves multiple steps:

    Formation of the 3,5-bis(trifluoromethyl)phenylamine: This can be achieved by nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.

    Bromination: The 3-bromo-4-methoxybenzoic acid can be synthesized by bromination of 4-methoxybenzoic acid.

    Amide Formation: The final step involves the coupling of 3,5-bis(trifluoromethyl)phenylamine with 3-bromo-4-methoxybenzoic acid using coupling agents like carbodiimides under controlled conditions to form the desired benzamide.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale bromination and coupling reactions under controlled temperatures and pressures to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amide group can be reduced to amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane complexes.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Aldehydes or acids derived from the methoxy group.

    Reduction Products: Amines derived from the amide group.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

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